molecular formula C17H22Cl2N4O2 B14720773 Pyrimidine, 2-(4-(3,4-(methylenedioxy)phenethyl)-1-piperazinyl)-, dihydrochloride, hydrate CAS No. 21279-52-7

Pyrimidine, 2-(4-(3,4-(methylenedioxy)phenethyl)-1-piperazinyl)-, dihydrochloride, hydrate

Cat. No.: B14720773
CAS No.: 21279-52-7
M. Wt: 385.3 g/mol
InChI Key: FBPQSBHEZNDTBB-UHFFFAOYSA-N
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Description

Pyrimidine, 2-(4-(3,4-(methylenedioxy)phenethyl)-1-piperazinyl)-, dihydrochloride, hydrate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring, a piperazine ring, and a methylenedioxyphenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine, 2-(4-(3,4-(methylenedioxy)phenethyl)-1-piperazinyl)-, dihydrochloride, hydrate typically involves multiple steps. One common method includes the reaction of 3,4-(methylenedioxy)phenethylamine with a suitable pyrimidine derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like dimethylformamide. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt, followed by hydration to obtain the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 2-(4-(3,4-(methylenedioxy)phenethyl)-1-piperazinyl)-, dihydrochloride, hydrate undergoes various chemical reactions, including:

    Oxidation: The methylenedioxy group can be oxidized to form corresponding quinones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Pyrimidine, 2-(4-(3,4-(methylenedioxy)phenethyl)-1-piperazinyl)-, dihydrochloride, hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain protein kinases, which are enzymes that play a crucial role in cell growth, differentiation, and metabolism. By inhibiting these kinases, the compound can modulate various cellular processes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimidine, 2-(4-(3,4-(methylenedioxy)phenethyl)-1-piperazinyl)-, dihydrochloride, hydrate stands out due to its unique combination of structural features, including the methylenedioxyphenethyl group and the piperazine ring

Properties

CAS No.

21279-52-7

Molecular Formula

C17H22Cl2N4O2

Molecular Weight

385.3 g/mol

IUPAC Name

2-[4-[2-(1,3-benzodioxol-5-yl)ethyl]piperazin-1-yl]pyrimidine;dihydrochloride

InChI

InChI=1S/C17H20N4O2.2ClH/c1-5-18-17(19-6-1)21-10-8-20(9-11-21)7-4-14-2-3-15-16(12-14)23-13-22-15;;/h1-3,5-6,12H,4,7-11,13H2;2*1H

InChI Key

FBPQSBHEZNDTBB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4.Cl.Cl

Origin of Product

United States

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